1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline
Description
1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline is a hybrid heterocyclic compound combining a tetrahydroquinoline core with a 1,3,4-oxadiazole moiety substituted with a 4-methylphenyl group. The tetrahydroquinoline scaffold is notable for its presence in bioactive natural products (e.g., 3-methyl-1,2,3,4-tetrahydroquinoline isolated from Lagochilus ilicifolius ), while the 1,3,4-oxadiazole ring is widely explored in medicinal chemistry for its antimicrobial and electronic properties .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-8-10-16(11-9-14)19-21-20-18(23-19)13-22-12-4-6-15-5-2-3-7-17(15)22/h2-3,5,7-11H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEPPCQGJUSMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-methylbenzohydrazide with 2-chloroquinoline under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline ring can intercalate with DNA, affecting gene expression and cellular function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Moieties
Several oxadiazole-containing compounds share structural or functional similarities with the target molecule:
Key Observations :
- Bioactivity : Compound 5a demonstrates antimicrobial properties, suggesting that the 4-methylphenyl-oxadiazole motif may enhance such activity. However, the target compound’s bioactivity remains unverified .
- Substituent Effects : The fluorine atom in the sulfonamide derivative (C₂₄H₁₉FN₄O₄S) increases molecular weight and may influence solubility or binding affinity compared to the target .
- Thermal Stability : Analogues like 7d exhibit melting points between 134–178°C, indicating moderate thermal stability for oxadiazole derivatives .
Natural Product Analogues
The tetrahydroquinoline core is structurally related to 3-methyl-1,2,3,4-tetrahydroquinoline, a natural alkaloid isolated from Mongolian plants . Unlike the target compound, this natural analogue lacks the oxadiazole moiety, highlighting the synthetic novelty of the target.
Research Findings and Gaps
- Spectroscopic Data : Analogues like 7d were characterized using IR (C=N stretch ~1600 cm⁻¹), NMR (aromatic protons at δ 6.8–7.4 ppm), and EI-MS (m/z 375 [M⁺]) . Similar analyses for the target compound are lacking.
- Bioactivity : The antimicrobial activity of 5a and 7d underscores the need to evaluate the target for analogous properties .
Biological Activity
1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to an oxadiazole moiety. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains and fungi. The minimum inhibitory concentrations (MIC) for selected microorganisms are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
| A549 | 10.0 |
The structure-activity relationship (SAR) analysis indicates that modifications to the oxadiazole ring can enhance anticancer activity.
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Antimicrobial Action : The oxadiazole ring is believed to disrupt bacterial cell wall synthesis and interfere with nucleic acid metabolism.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
Case Studies
Several studies have highlighted the biological efficacy of related compounds in the oxadiazole series:
- Study on Zika Virus : A related oxadiazole derivative was found to exhibit antiviral activity against Zika virus by inhibiting viral replication pathways .
- Antitumor Activity : A series of tetrahydroquinoline derivatives were synthesized and evaluated for their cytotoxic effects against human tumor cells. One derivative showed promising results with an IC50 value lower than that of standard chemotherapeutics like etoposide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
